

Comparative Docking Analysis of Adamantane Derivatives Against Key Enzymatic Targets

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Compound of Interest

Compound Name: 3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid

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A Guide for Researchers in Drug Discovery and Development

The adamantane scaffold, a rigid and lipophilic three-dimensional cage structure, is a privileged pharmacophore in medicinal chemistry. Its unique properties have been leveraged to develop drugs targeting a wide array of biological entities. This guide provides a comparative overview of in silico docking studies of adamantane derivatives against three crucial enzymes: 11 β -Hydroxysteroid Dehydrogenase Type 1 (11 β -HSD1), Influenza A M2 proton channel, and Cytochrome P450 (CYP) enzymes. The data presented herein is collated from various scientific publications to offer a comparative perspective on the binding affinities and interaction patterns of these derivatives.

Data Presentation: Comparative Binding Affinities

The following tables summarize the binding affinities of various adamantane derivatives against the target enzymes, as reported in different molecular docking studies. It is important to note that direct comparison of absolute values between different studies should be approached with caution due to variations in computational methods, software versions, and force fields used.

Table 1: Docking Scores of Adamantane Derivatives against 11 β -HSD1

Compound	PDB ID	Docking Score (kcal/mol)	Key Interacting Residues	Reference
1-(adamantan-1-yl)-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)thio)ethan-1-one	4C7J	-8.30	Not specified	[1]
1-(adamantan-1-yl)-2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)ethan-1-one	4C7J	-7.70	Not specified	[1]
1-(adamantan-1-yl)-2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethan-1-one	4C7J	-7.83	Not specified	[1]
Adamantane-linked 1,2,4-triazole N-Mannich Base 1	4C7J	-8.92	Ser170, Tyr183	[2]
Adamantane-linked 1,2,4-triazole N-Mannich Base 2	4C7J	-7.50	Ser170, Tyr183	[2]
Adamantane-linked 1,2,4-triazole N-Mannich Base 3	4C7J	-8.11	Ser170, Tyr183	[2]

Co-crystallized				
ligand 4YQ	4C7J	-8.48	Not specified	[2]
(Reference)				

Table 2: Docking Scores of Adamantane Derivatives against Influenza A M2 Proton Channel

Compound	PDB ID	Docking Score (XP GScore)	Key Interacting Residues	Reference
Rimantadine	2L0J	-7.14 kcal/mol	Val27, Ala30, Ser31	
Glycyl-rimantadine	2L0J	-7.61 kcal/mol	Not specified	
Amantadine	3C9J	Not specified	Val27, Gly34	

Note: Direct comparison of docking scores between different scoring functions (e.g., kcal/mol vs. XP GScore) is not meaningful. The data is presented to show relative trends within the same study.

Table 3: Docking Scores of Adamantane Derivatives against Cytochrome P450 Isoforms

Direct comparative docking studies of a series of adamantane derivatives against various CYP450 isoforms are not readily available in the reviewed literature. However, it is known that adamantane derivatives can be substrates and inhibitors of CYP enzymes. For instance, some adamantyl ethanone pyridyl derivatives have shown weak inhibition of key human CYP450 enzymes. Further research is required to establish a clear comparative profile of adamantane derivatives against different CYP isoforms.

Experimental Protocols: Molecular Docking

The following is a generalized protocol for molecular docking studies of adamantane derivatives with target enzymes, based on common practices reported in the literature using AutoDock Vina.

1. Preparation of the Receptor Protein:

- The three-dimensional crystal structure of the target enzyme (e.g., 11 β -HSD1, PDB ID: 4C7J) is downloaded from the Protein Data Bank.
- Water molecules and any co-crystallized ligands are removed from the protein structure.
- Polar hydrogen atoms are added to the protein, and non-polar hydrogens are merged.
- Gasteiger charges are computed and assigned to the protein atoms.
- The prepared protein structure is saved in the PDBQT file format, which includes atomic charges and atom type definitions.

2. Preparation of the Ligand (Adamantane Derivative):

- The two-dimensional structure of the adamantane derivative is drawn using a chemical drawing software and converted to a 3D structure.
- The ligand's geometry is optimized using a suitable force field (e.g., MMFF94).
- Gasteiger charges are computed for the ligand atoms.
- The rotatable bonds of the ligand are defined to allow for conformational flexibility during docking.
- The prepared ligand is saved in the PDBQT file format.

3. Grid Box Generation:

- A grid box is defined to encompass the active site of the enzyme. The center and dimensions of the grid box are set to cover the binding pocket where the native ligand binds.

4. Molecular Docking with AutoDock Vina:

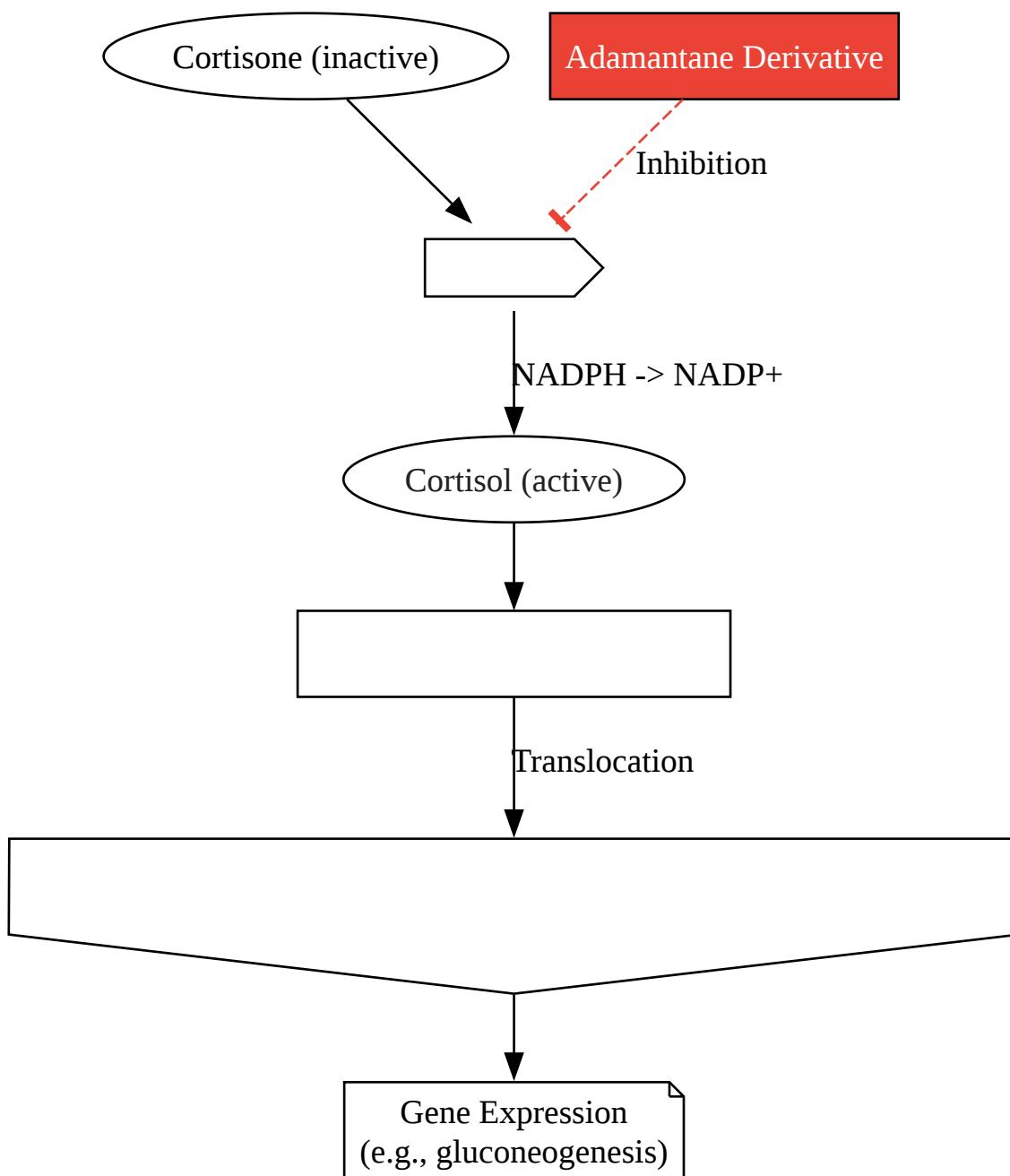
- AutoDock Vina is used to perform the docking calculations. The prepared receptor and ligand files, along with a configuration file specifying the grid box parameters and other settings (e.g., exhaustiveness), are provided as input.

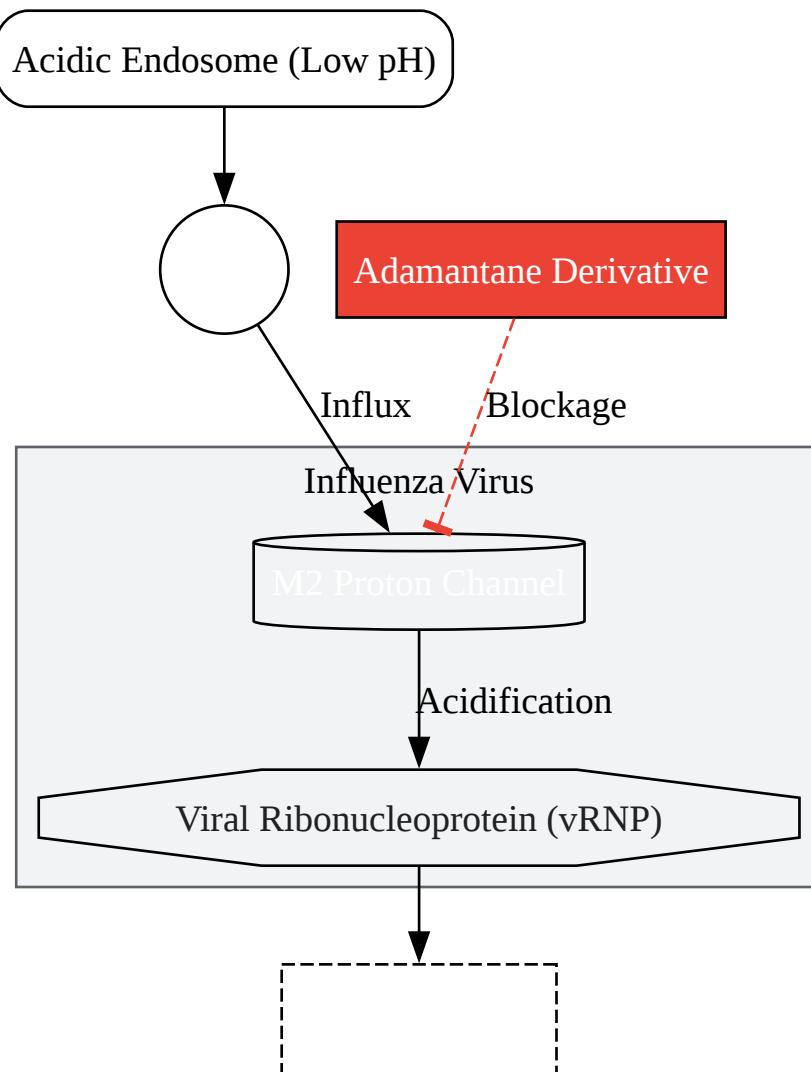
- Vina explores different conformations and orientations (poses) of the ligand within the receptor's active site and estimates the binding affinity for each pose.

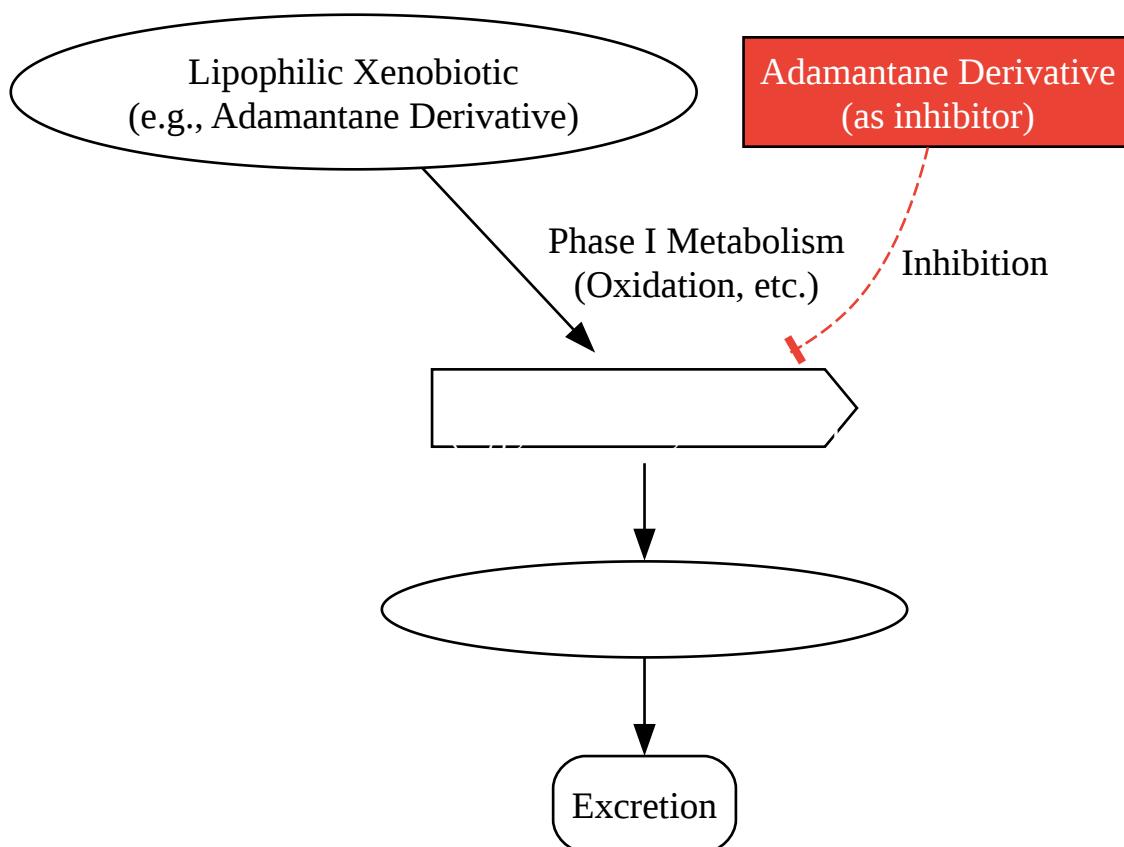
5. Analysis of Docking Results:

- The docking results are analyzed to identify the best binding pose, which is typically the one with the lowest binding energy.
- The interactions between the ligand and the amino acid residues of the protein in the best pose are visualized and analyzed to understand the binding mode. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

Mandatory Visualization Signaling Pathways and Experimental Workflows

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- To cite this document: BenchChem. [Comparative Docking Analysis of Adamantane Derivatives Against Key Enzymatic Targets]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b183145#comparative-docking-studies-of-adamantane-derivatives-with-target-enzymes>]

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